- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophoreTetrahedron Letters, 2013, 54(40), 5514-5517,
Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)

950761-81-6 structure
Nom du produit:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Numéro CAS:950761-81-6
Le MF:C26H23BO2
Mégawatts:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
- (3-Perylenyl)boronic Acid Pinacol Ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
- 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
- AK157801
- AB0175145
- AX8262339
- ST24042546
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
- SCHEMBL9943513
- Perylene-3-boronic Acid Pinacol Ester
- 950761-81-6
- SY036743
- AKOS024262257
- T3089
- PERYLEN-3-YLBORONIC ACID PINACOL ESTER
- O11116
- AS-69600
- MFCD28098461
-
- MDL: MFCD28098461
- Piscine à noyau: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
- La clé Inchi: RKJWQQVQQVALBZ-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1
Propriétés calculées
- Qualité précise: 378.17900
- Masse isotopique unique: 378.1791101g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 1
- Complexité: 629
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 18.5
Propriétés expérimentales
- Dense: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 234.0 to 238.0 deg-C
- Le PSA: 18.46000
- Le LogP: 6.03640
- λ max: 451(Toluene)(lit.)
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB474806-1 g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€393.30 | 2023-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239111-200mg |
(3-Perylenyl)boronic Acid Pinacol Ester |
950761-81-6 | 98% | 200mg |
¥1271.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y0977328-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$690 | 2024-08-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 1g |
¥3,505.50 | 2022-06-14 | |
TRC | T889733-25mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 25mg |
$ 80.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D372599-5g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 5g |
$2100 | 2024-05-24 | |
abcr | AB474806-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€412.70 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP817-250mg |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 250mg |
¥576.0 | 2024-04-15 | |
Aaron | AR00IN9H-1g |
4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane |
950761-81-6 | 97% | 1g |
$203.00 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP817-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
¥1562.0 | 2024-04-15 |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 70 °C; 17 h, 70 °C
Référence
- Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc., World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ; 10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
Référence
- Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic CompoundsJournal of Organic Chemistry, 2019, 84(21), 14354-14359,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ; 30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Sodium-Promoted Borylation of Polycyclic Aromatic HydrocarbonsOrganic Letters, 2021, 23(12), 4613-4617,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 16 h, 105 °C
Référence
- Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet LifetimeInorganic Chemistry, 2021, 60(24), 19001-19008,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Référence
- Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopyJournal of Physical Chemistry Letters, 2012, 3(17), 2362-2366,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Référence
- Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templatesFrontiers in Chemistry (Lausanne, 2019, 7,,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 h, 70 °C
Référence
- An efficient synthesis of quaterrylenedicarboximide NIR dyesJournal of Organic Chemistry, 2007, 72(26), 10243-10246,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 70 °C
Référence
- Singlet Fission from Upper Excited Electronic States of Cofacial Perylene DimerJournal of Physical Chemistry Letters, 2019, 10(10), 2428-2433,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 48 h, 80 °C
Référence
- Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device, China, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
Référence
- Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor MerocyaninesChemistry - A European Journal, 2021, 27(53), 13426-13434,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
Référence
- Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyadJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 2 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
Référence
- Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" ApproachAdvanced Materials (Weinheim, 2012, 24(5), 681-686,
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Methoxyboronic acid pinacol ester
- Perylene
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Bromoperylene
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 2-(7,12-Dibromo-5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trinden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Littérature connexe
-
1. Book reviews
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Pureté:99%
Quantité:1g
Prix ($):215.0